molecular formula C17H20FNO2 B252732 N-(4-ethoxy-3-methoxybenzyl)-N-(4-fluorobenzyl)amine

N-(4-ethoxy-3-methoxybenzyl)-N-(4-fluorobenzyl)amine

カタログ番号 B252732
分子量: 289.34 g/mol
InChIキー: QESDHWPIZIHSKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethoxy-3-methoxybenzyl)-N-(4-fluorobenzyl)amine is a chemical compound with a molecular formula of C19H22FNO2. It is commonly referred to as FEBEA and belongs to the class of phenethylamine derivatives. FEBEA has been found to exhibit a wide range of biological activities and has been studied extensively for its potential applications in scientific research.

作用機序

FEBEA acts as an agonist of TAAR1, which is involved in the regulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and behavioral responses. The activation of TAAR1 by FEBEA leads to the release of intracellular calcium ions and the activation of downstream signaling pathways, resulting in the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
FEBEA has been found to exhibit a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the regulation of behavioral responses. It has also been found to exhibit neuroprotective effects against oxidative stress and neurotoxicity.

実験室実験の利点と制限

FEBEA has several advantages for use in lab experiments, including its potent agonist activity at TAAR1, its ability to modulate neurotransmitter release and synaptic plasticity, and its neuroprotective effects. However, FEBEA also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

将来の方向性

There are several future directions for research on FEBEA, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of FEBEA and its effects on neurotransmitter release and synaptic plasticity.

合成法

FEBEA can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of an acid catalyst. The resulting intermediate is then reduced using sodium borohydride to yield the final product, FEBEA.

科学的研究の応用

FEBEA has been found to exhibit a wide range of biological activities and has been studied extensively for its potential applications in scientific research. It has been found to act as a potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain. FEBEA has also been found to inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters in the brain.

特性

製品名

N-(4-ethoxy-3-methoxybenzyl)-N-(4-fluorobenzyl)amine

分子式

C17H20FNO2

分子量

289.34 g/mol

IUPAC名

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C17H20FNO2/c1-3-21-16-9-6-14(10-17(16)20-2)12-19-11-13-4-7-15(18)8-5-13/h4-10,19H,3,11-12H2,1-2H3

InChIキー

QESDHWPIZIHSKE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC

正規SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。